molecular formula C13H12N2O2S B12036973 N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide

N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide

Cat. No.: B12036973
M. Wt: 260.31 g/mol
InChI Key: KHLYASCATBZOQV-NTEUORMPSA-N
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Description

N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide typically involves a condensation reaction between 3-hydroxybenzaldehyde and 2-(2-thienyl)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic and heterocyclic compounds.

Scientific Research Applications

N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)acetamide: A structurally similar compound with a simpler structure, lacking the thienyl group.

    N-(2-hydroxyphenyl)acetamide: Another similar compound with the hydroxyl group in a different position on the aromatic ring.

    N-(4-hydroxyphenyl)acetamide: Similar to N-(3-hydroxyphenyl)acetamide but with the hydroxyl group in the para position.

Uniqueness

N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide is unique due to the presence of both the 3-hydroxyphenyl and 2-thienyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12N2O2S/c16-11-4-1-3-10(7-11)9-14-15-13(17)8-12-5-2-6-18-12/h1-7,9,16H,8H2,(H,15,17)/b14-9+

InChI Key

KHLYASCATBZOQV-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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